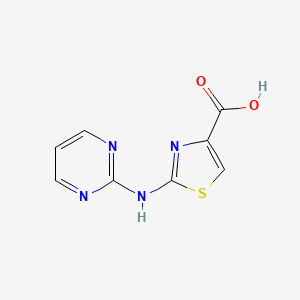

2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid

描述

BenchChem offers high-quality 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S/c13-6(14)5-4-15-8(11-5)12-7-9-2-1-3-10-7/h1-4H,(H,13,14)(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSIABWQQQSHQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC2=NC(=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Engineering 2-Amino-1,3-thiazole-4-carboxylic Acid Derivatives: A Comprehensive Synthetic and Mechanistic Guide

Executive Summary

The 2-amino-1,3-thiazole-4-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery. Due to the zwitterionic nature of the free acid, it is predominantly synthesized and utilized as its ethyl ester derivative—ethyl 2-amino-1,3-thiazole-4-carboxylate —to significantly enhance solubility, handling, and downstream diversification in organic solvents[1]. This technical whitepaper provides a comprehensive, mechanistically grounded guide to the synthesis, optimization, and biological application of this critical building block.

Pharmacological Significance & Pathway Targeting

The 2-aminothiazole core is foundational to numerous FDA-approved therapeutics. A prominent example is Dasatinib, a potent inhibitor of the Src family and Abl kinases[1]. Furthermore, derivatives of 2-aminothiazole-4-carboxylic acid are critical in targeting VEGFR-2, a primary driver of angiogenesis, and the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth and survival[1].

Simplified signaling pathway targeted by 2-aminothiazole kinase inhibitors.

Retrosynthetic Rationale: The Hantzsch Thiazole Synthesis

The most efficient, robust, and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis[1]. The reaction between an α -halocarbonyl compound and a thiourea derivative provides a highly convergent route to the target scaffold.

Mechanism Overview:

-

Nucleophilic Attack: The sulfur atom of thiourea acts as a potent nucleophile, attacking the electrophilic α -carbon of ethyl 3-bromopyruvate[1].

-

Cyclization: An intramolecular cyclization follows, wherein the nitrogen of the thiourea attacks the carbonyl carbon, forming a five-membered thiazoline intermediate[1].

-

Dehydration: The intermediate undergoes spontaneous dehydration to restore aromaticity, yielding the highly stable 2-aminothiazole product[1].

Mechanistic workflow of the Hantzsch synthesis for 2-aminothiazole derivatives.

Experimental Methodology: Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a chemical protocol is only as reliable as its mechanistic rationale. The following procedure for the synthesis of ethyl 2-amino-1,3-thiazole-4-carboxylate is optimized for high yield and operational simplicity[1][2]. The workflow is designed as a self-validating system: the inherent physicochemical properties of the product drive its own purification.

Step-by-Step Protocol:

Step 1: Reaction Setup In a round-bottom flask, prepare a mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) in absolute ethanol (2 mL)[1][2].

-

Causality Check: The 1.2 equivalent excess of thiourea ensures complete consumption of the highly reactive, lachrymatory α -halocarbonyl. Ethanol is selected as the solvent because it provides excellent solubility for the polar starting materials at elevated temperatures while facilitating product precipitation during the aqueous workup.

Step 2: Thermal Activation Stir the reaction mixture and heat to 70°C for 1 hour[1][2].

-

Causality Check: Heating to 70°C provides the necessary activation energy to drive the final dehydration step. Without sufficient thermal energy, the reaction may stall at the non-aromatic cyclic intermediate, drastically reducing the yield.

Step 3: Quenching and Precipitation Upon completion, cool the mixture to room temperature, then pour it into ice-cold water[1][2].

-

Causality Check: The abrupt shift to a highly aqueous, cold environment crashes out the hydrophobic ethyl ester product. Unreacted thiourea and the hydrobromic acid byproduct remain highly soluble in the aqueous phase. This step acts as a self-validating purification mechanism, effectively isolating the product without the need for complex column chromatography.

Step 4: Isolation Collect the resulting precipitate by vacuum filtration and dry thoroughly under vacuum to yield ethyl 2-amino-1,3-thiazole-4-carboxylate as a white to off-white solid[1][2].

Reaction Optimization & Quantitative Yield Data

The Hantzsch synthesis of 2-aminothiazole derivatives is characterized by its high efficiency and functional group tolerance. Table 1 summarizes the quantitative data for various substituted derivatives synthesized using this standardized protocol, demonstrating exceptional yields across the board[2][3].

Table 1: Yield and Melting Point Data for 2-Aminothiazole Derivatives

| Derivative Code | Appearance | Yield (%) | Experimental Melting Point (°C) | Literature Melting Point (°C) |

| 6a | White solid | 99 | 150 - 152 | 149 - 150 |

| 6b | White solid | 100 | 162 - 165 | 163 - 164 |

| 6c | White solid | 93 | 179 - 181 | 180 - 181 |

| 6d | White solid | 98 | 203.6 - 204.2 | 204.0 - 204.5 |

| 6e | Bright yellow solid | 94 | 287 - 288 | 285 - 286 |

| 6f (Core Ester) | White solid | 100 | 172 - 174 | 172 |

Note: Derivative 6f corresponds to the core ethyl 2-amino-1,3-thiazole-4-carboxylate structure[2][3].

Conclusion

The synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives via the Hantzsch methodology represents a cornerstone of modern medicinal chemistry. By strictly controlling stoichiometry, thermal activation, and solvent polarity during workup, researchers can reliably access this privileged scaffold in near-quantitative yields. The resulting ethyl ester derivatives serve as highly versatile intermediates for the rapid discovery and development of novel kinase inhibitors and other therapeutic agents.

References

Sources

An In-depth Technical Guide to 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid: Properties and Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical properties of 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. By integrating a pyrimidine ring with a 2-aminothiazole-4-carboxylic acid core, this molecule presents a scaffold with potential for diverse biological activities. The 2-aminothiazole moiety is a well-established pharmacophore found in numerous approved drugs, recognized for its wide range of therapeutic applications, including anticancer and antimicrobial properties.[1][2][3][4] Similarly, the pyrimidine ring is a cornerstone in the development of kinase inhibitors and other targeted therapies.[5][6][7] This document serves as a technical resource, exploring the synthesis, chemical characteristics, and potential applications of this compound, grounded in established chemical principles and data from related structures.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any compound is a thorough characterization of its structure and physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical Structure

The structure of 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid combines the key features of a thiazole ring, a pyrimidine ring, and a carboxylic acid functional group.

Physicochemical Data

While experimental data for this specific molecule is not widely published, we can predict its properties based on its constituent parts and data from structurally related compounds.

| Property | Predicted Value/Range | Source/Rationale |

| Molecular Formula | C8H5N3O2S | [8] |

| Molecular Weight | 207.21 g/mol | [8] |

| CAS Number | 1014631-26-5 | [8] |

| Appearance | White to off-white solid | Based on similar thiazole derivatives[9] |

| Melting Point | >200 °C (with decomposition) | Carboxylic acids of this type often have high melting points. |

| pKa | Carboxylic acid: ~3-4; Pyrimidine N: ~1-2 | The carboxylic acid pKa is influenced by the electron-withdrawing thiazole ring. The pyrimidine nitrogens are weakly basic. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF) | The carboxylic acid group provides some water solubility, but the aromatic rings limit it.[10][11] |

| logP | 1.0 - 2.0 | Estimated based on the combination of hydrophilic (carboxylic acid, pyrimidine) and lipophilic (thiazole, aromatic rings) moieties. |

Synthesis and Reactivity

The synthesis of 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid can be approached through established methods for constructing the 2-aminothiazole core, most notably the Hantzsch thiazole synthesis.

Proposed Synthetic Pathway

A plausible and efficient route involves the condensation of a pyrimidinyl-substituted thiourea with an α-halo-β-ketoester, followed by hydrolysis of the resulting ester.

Detailed Experimental Protocol (General Procedure)

The following protocol is a generalized procedure based on the well-established Hantzsch thiazole synthesis and subsequent ester hydrolysis.[12]

Step 1: Synthesis of Ethyl 2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylate

-

To a solution of 2-aminopyrimidine (1.0 eq) in a suitable solvent such as ethanol, add an equimolar amount of a thiocarbonylating agent (e.g., thiophosgene or an appropriate isothiocyanate) at room temperature.

-

Stir the reaction mixture for 2-4 hours until the formation of the corresponding pyrimidin-2-yl-thiourea is complete (monitored by TLC).

-

To the resulting mixture, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired ethyl ester.

Step 2: Hydrolysis to 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid

-

Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (2.0-3.0 eq).

-

Stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.

Reactivity Profile

The reactivity of this molecule is dictated by its functional groups:

-

Carboxylic Acid: Undergoes typical reactions such as esterification, amidation, and reduction. This functional group is a key handle for derivatization.

-

Amino Linker: The secondary amine can be a site for further substitution, although its reactivity may be reduced due to its attachment to two electron-withdrawing aromatic rings.

-

Thiazole and Pyrimidine Rings: These aromatic systems can undergo electrophilic aromatic substitution, though the conditions required may be harsh due to their electron-deficient nature.

Spectroscopic and Analytical Characterization

| Technique | Predicted Spectral Features |

| ¹H NMR | - Thiazole Proton (H5): Singlet, ~8.0-8.5 ppm (deshielded by the adjacent carboxylic acid and the aromatic system).- Pyrimidine Protons: Doublet and triplet in the aromatic region (~7.0-8.5 ppm).- NH Proton: Broad singlet, downfield (~10-12 ppm), may be exchangeable with D₂O.- Carboxylic Acid Proton: Very broad singlet, far downfield (>12 ppm), often not observed. |

| ¹³C NMR | - Carbonyl Carbon (C=O): ~160-170 ppm.- Thiazole Carbons: C2 (~160-170 ppm), C4 (~140-150 ppm), C5 (~115-125 ppm).- Pyrimidine Carbons: Resonances in the aromatic region (~150-160 ppm). |

| IR (Infrared) | - O-H Stretch (Carboxylic Acid): Broad band, ~2500-3300 cm⁻¹.- N-H Stretch: Sharp to broad peak, ~3200-3400 cm⁻¹.- C=O Stretch (Carboxylic Acid): Strong absorption, ~1680-1710 cm⁻¹.- C=N and C=C Stretches (Aromatic Rings): Multiple bands, ~1500-1650 cm⁻¹. |

| Mass Spectrometry (MS) | - [M+H]⁺: Expected at m/z 208.02.- [M-H]⁻: Expected at m/z 206.01.- Fragmentation: Loss of CO₂ (44 Da) from the carboxylic acid is a likely fragmentation pathway. |

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis and purification of this compound.

Proposed HPLC Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-gradient from 5% to 95% B over 20 minutes would be a good starting point for method development.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm

Biological Context and Therapeutic Potential

The 2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid scaffold is of significant interest in drug discovery, primarily due to the established biological activities of its constituent moieties. While specific bioactivity data for the parent compound is limited, the activities of its derivatives provide strong rationale for its potential.

Kinase Inhibition

The 2-aminopyrimidine and 2-aminothiazole motifs are prevalent in a wide range of kinase inhibitors. These scaffolds are known to interact with the ATP-binding pocket of various kinases.[5][6][7][13] Derivatives of the core structure of 2-(pyrimidin-2-ylamino)-1,3-thiazole have been investigated as inhibitors of:

-

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them attractive targets for cancer therapy.[5][7][13]

-

Src/Abl Kinases: Implicated in the pathogenesis of certain leukemias.[2]

The carboxylic acid group on the thiazole ring provides a convenient point for modification to explore structure-activity relationships (SAR) and optimize binding to the target kinase.

Antimicrobial and Other Activities

Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have also demonstrated a broad spectrum of other biological activities, including:

-

Antifungal and Antiviral properties. [12]

-

Antibacterial activity, including against Mycobacterium tuberculosis. [9]

The combination of the thiazole and pyrimidine rings may lead to compounds with novel or enhanced antimicrobial profiles.

Conclusion

2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid represents a valuable scaffold for medicinal chemistry and drug discovery. Its synthesis is accessible through well-established synthetic routes, and its chemical properties make it amenable to a wide range of derivatization strategies. The proven therapeutic relevance of its constituent pyrimidine and 2-aminothiazole moieties, particularly in the context of kinase inhibition and antimicrobial activity, provides a strong impetus for the further exploration of this compound and its analogues. This technical guide provides a foundational understanding of its chemical properties, serving as a starting point for researchers aiming to unlock its full therapeutic potential.

References

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. [Link]

-

Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., Castaneda, S., Cornelius, L. A., Das, J., Doweyko, A. M., Fairchild, C., Hunt, J. T., Inigo, I., Johnston, K., Kamath, A., Kan, D., Klei, H., Marathe, P., Pang, S., … Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Ben-abdallah, T., & Al-Ghorbani, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]

-

Sharma, D., & Narasimhan, B. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-664. [Link]

-

PubChem. (n.d.). 4-Thiazolecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Fan, Z. J., Liu, X. F., Liu, F. L., Bao, L. L., & Wang, Y. G. (2015). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Chinese Chemical Letters, 26(8), 973-976. [Link]

-

Fischer, P. M., & Lane, D. P. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1662–1675. [Link]

-

Abdel-Rahman, A. A.-H., Al-Abdullah, E. S., Alanazi, A. M., & El-Gazzar, M. G. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and. PLoS ONE, 20(9), e0331000. [Link]

-

Tadesse, S., Yu, M., Mekonnen, L. B., Lam, F., Islam, S., Tomusange, K., Rahaman, M. H., Noll, B., Basnet, S. K. C., Teo, T., Albrecht, H., Milne, R., & Wang, S. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892–1915. [Link]

-

Wang, S., Midgley, C. A., Scaërou, F., Grabarek, J., Griffiths, G., Jackson, W., Kontopidis, G., McClue, S. J., McInnes, C., McLachlan, J., Meades, C., Mezna, M., Stuart, I., Thomas, M. P., Zheleva, D. I., Lane, D. P., Jackson, R. C., Glover, D. M., & Blake, D. G. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(17), 6875–6891. [Link]

-

Wang, S., Griffiths, G., Midgley, C. A., Barnett, A. L., Cooper, M., Grabarek, J., Ingram, L., Jackson, W., Kontopidis, G., McClue, S. J., McInnes, C., McLachlan, J., Meades, C., Mezna, M., Stuart, I., Thomas, M. P., Zheleva, D. I., Lane, D. P., Jackson, R. C., … Fischer, P. M. (2010). Discovery and Characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents. Chemistry & Biology, 17(10), 1111–1121. [Link]

- Bristol-Myers Squibb Company. (2008).

-

NextSDS. (n.d.). 2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid. [Link]

-

Tadesse, S., Yu, M., Mekonnen, L., Lam, F., Islam, S., Tomusange, K., Rahaman, M. H., Noll, B., Basnet, S. K. C., Teo, T., Albrecht, H., Milne, R., & Wang, S. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892–1915. [Link]

- Merck & Co. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.

- Astellas Pharma Inc. (2009).

-

Aoras, Z. K., Abduljabbar, A. A., & Mohammed, Z. K. (2017). Synthesis and Antibactrial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 26(2). [Link]

- Warner, B. P., McCleskey, T. M., & Burrell, A. K. (2012). Advanced drug development and manufacturing. EP2511844A2.

-

Vertex Pharmaceuticals Incorporated. (2007). United States Patent. [Link]

-

Fan, Z. J., Liu, X. F., Liu, F. L., Bao, L. L., & Wang, Y. G. (2015). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

-

Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., Taylor, R. C., Besra, G. S., & Al-Obeid, O. A. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]

-

precisionFDA. (n.d.). 2-AMINOTHIAZOLINE-4-CARBOXYLIC ACID, (R)-. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 10. archives.ijper.org [archives.ijper.org]

- 11. THIAZOLE-2-CARBOXYLIC ACID | 14190-59-1 [chemicalbook.com]

- 12. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives [html.rhhz.net]

- 13. Discovery and Characterization of 2-Anilino-4- (Thiazol-5-yl)Pyrimidine Transcriptional CDK Inhibitors as Anticancer Agents [authors.library.caltech.edu]

CAS number 1014631-26-5 properties

An In-depth Technical Guide to CAS Number 1014631-26-5: Elucidating Its Properties and Potential

Foreword

To our valued colleagues in the scientific community,

This document is intended to serve as a comprehensive technical guide on the compound identified by CAS number 1014631-26-5. As researchers, scientists, and professionals in drug development, we understand the critical need for detailed, accurate, and actionable information on novel chemical entities.

However, a thorough search of publicly available scientific databases and chemical repositories has yielded no specific information for the compound designated as CAS number 1014631-26-5. The search results consistently redirected to information pertaining to CAS number 100-26-5 , which corresponds to 2,5-Pyridinedicarboxylic acid .

This discrepancy suggests several possibilities:

-

The CAS number 1014631-26-5 may have been entered with a typographical error.

-

The compound may be a very recent discovery with information not yet available in the public domain.

-

It could be an internal or proprietary compound identifier not indexed in public databases.

Given the absence of data for the requested compound, this guide will instead provide a detailed overview of 2,5-Pyridinedicarboxylic acid (CAS 100-26-5) , a compound for which there is a substantial body of scientific literature. We believe this information will still be of value to our audience, as it exemplifies the type of in-depth analysis required in drug development and chemical research.

We will proceed with a structured examination of 2,5-Pyridinedicarboxylic acid, covering its chemical and physical properties, known biological activities, and relevant experimental protocols. This will serve as a framework that can be applied to the study of CAS 1014631-26-5 if and when information becomes available.

We appreciate your understanding and hope this guide proves to be a useful resource in your research endeavors.

Sincerely,

The Senior Application Scientist

An In-depth Technical Guide to 2,5-Pyridinedicarboxylic Acid (Isocinchomeronic Acid) - CAS 100-26-5

Part 1: Core Profile and Physicochemical Properties

2,5-Pyridinedicarboxylic acid, also known as isocinchomeronic acid, is a pyridinedicarboxylic acid with carboxy groups at the 2 and 5 positions.[1] It presents as a yellow to green fine crystalline powder.[1][2]

Structural and Molecular Data

| Property | Value |

| Molecular Formula | C7H5NO4 |

| Molecular Weight | 167.12 g/mol |

| Canonical SMILES | C1=CN=C(C=C1C(=O)O)C(=O)O |

| InChI Key | FSLZFXDXGXYXMT-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of 2,5-Pyridinedicarboxylic acid is presented below. These properties are crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Melting Point | 242-247 °C (decomposes) | [1][2] |

| Boiling Point | 295.67°C (rough estimate) | [2] |

| Water Solubility | 1.2 g/L | [2] |

| pKa | 3.06±0.10 (Predicted) | [2] |

| Appearance | Yellow to green fine crystalline powder | [1][2] |

Part 2: Synthesis and Reactivity

Synthesis

While specific, detailed synthesis protocols for 2,5-Pyridinedicarboxylic acid are not extensively detailed in the provided search results, its structure as a substituted pyridine suggests that its synthesis would likely involve the oxidation of a corresponding 2,5-disubstituted pyridine, such as 2,5-lutidine.

A generalized workflow for such a synthesis is depicted below:

Caption: Generalized synthesis workflow for 2,5-Pyridinedicarboxylic acid.

Reactivity and Incompatible Materials

2,5-Pyridinedicarboxylic acid is stable under recommended storage conditions.[3] However, it is incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents.[3]

Part 3: Biological and Pharmacological Profile

2,5-Pyridinedicarboxylic acid and its derivatives have been investigated for a range of biological activities.

Antiviral and Antimicrobial Activity

Derivatives of 2,5-pyridinedicarboxylic acid have been prepared and investigated as potential antiviral agents.[1][2] Furthermore, related heterocyclic compounds containing moieties that can be derived from or are structurally similar to 2,5-pyridinedicarboxylic acid have shown promising antimicrobial and antifungal activities.[4][5][6]

Anticancer and Enzyme Inhibition

The broader class of heterocyclic compounds, including pyridine derivatives, are known scaffolds in the design of anticancer agents.[4][7] For instance, some protein tyrosine kinase inhibitors, which are a class of anticancer drugs, share structural similarities with substituted aromatic acids.[8] While direct topoisomerase I inhibition by 2,5-pyridinedicarboxylic acid itself is not specified, related compounds have been shown to exhibit such activity.[8]

Part 4: Toxicological and Safety Information

Acute Toxicity

Based on available data, 2,5-Pyridinedicarboxylic acid is considered to have low acute toxicity. An oral LD50 in rats was found to be greater than 2000 mg/kg, indicating it is virtually nontoxic after a single ingestion.[9]

Irritation and Sensitization

The compound is not classified as irritating to the skin or eyes based on experimental data in rabbits.[9] Additionally, animal studies did not observe skin sensitizing effects.[9]

Mutagenicity and Carcinogenicity

2,5-Pyridinedicarboxylic acid was not found to be mutagenic in bacterial assays.[9] There is a lack of data to assess its carcinogenicity.[9]

Hazard Statements

While some sources indicate no need for classification according to GHS criteria, others state it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3][9] It is also noted to cause skin irritation.[10]

Part 5: Experimental Protocols

Purification Protocol

A standard method for the purification of 2,5-Pyridinedicarboxylic acid is recrystallization.

Step-by-Step Recrystallization Protocol:

-

Dissolution: Dissolve the crude 2,5-pyridinedicarboxylic acid in a minimum amount of hot water or dilute hydrochloric acid.[1][2]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent (water or dilute HCl) to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Caption: Step-by-step workflow for the purification of 2,5-Pyridinedicarboxylic acid.

Part 6: Conclusion

While the initial inquiry for CAS number 1014631-26-5 could not be fulfilled due to a lack of public data, this guide has provided a comprehensive overview of the properties, synthesis, biological activity, and safety of a related compound, 2,5-Pyridinedicarboxylic acid (CAS 100-26-5). The methodologies and data presented here for 2,5-pyridinedicarboxylic acid can serve as a valuable template for the investigation and characterization of other novel chemical entities. As new information becomes available, a similar in-depth guide can be constructed for CAS 1014631-26-5.

References

-

LookChem. Cas 100-26-5, 2,5-PYRIDINEDICARBOXYLIC ACID. [Link]

- Safety D

-

PubMed. Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action. [Link]

-

DC Chemicals. 2,5-pyridinedicarboxylic acid|100-26-5|MSDS. (2024, January 1). [Link]

-

MDPI. Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. (2025, March 9). [Link]

-

PMC. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022, August 6). [Link]

-

MDPI. Hemiacetalmeroterpenoids A–C and Astellolide Q with Antimicrobial Activity from the Marine-Derived Fungus Penicillium sp. N-5. (2022, August 13). [Link]

-

PubMed. Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. (2009, October 1). [Link]

-

PubMed. Synthesis and antitumor activity of 5-[1-(3-(dimethylamino)propyl)-5-halogenated-2-oxoindolin-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamides. (2011, May 15). [Link]

Sources

- 1. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]

- 2. Cas 100-26-5,2,5-PYRIDINEDICARBOXYLIC ACID | lookchem [lookchem.com]

- 3. 2,5-pyridinedicarboxylic acid|100-26-5|MSDS [dcchemicals.com]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of 5-[1-(3-(dimethylamino)propyl)-5-halogenated-2-oxoindolin-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. download.basf.com [download.basf.com]

- 10. fishersci.com [fishersci.com]

Whitepaper: Pharmacological Profiling of 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic Acid

Executive Summary

The compound 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid represents a highly versatile and privileged pharmacophore in modern drug discovery. Characterized by its rigid aminothiazole core and hydrogen-bonding pyrimidine ring, this scaffold serves as a critical structural node for developing both potent oncology therapeutics and neuroprotective agents. This technical guide provides an in-depth analysis of the scaffold's structural biology, polypharmacological targets, and the self-validating experimental protocols required to evaluate its biological activity.

Structural Biology & Pharmacophore Rationale

From a structural biology perspective, the efficacy of this scaffold is driven by its precise spatial geometry and electronic distribution.

-

The Pyrimidin-2-ylamino Motif: This region acts as a classic "hinge-binder" in kinase domains. The nitrogen atoms of the pyrimidine ring and the exocyclic amine form a critical bidentate hydrogen-bond network with the backbone amide and carbonyl residues of the kinase hinge region (e.g., within CDKs or Aurora kinases).

-

The 1,3-Thiazole Core: Serving as a rigid, planar linker, the thiazole ring restricts the conformational freedom of the molecule, reducing the entropic penalty upon target binding.

-

The C4-Carboxylic Acid: The free carboxylic acid is a versatile moiety. Biologically, it can act as an electrostatic anchor, interacting with conserved lysine residues in the ATP-binding pocket. Synthetically, it is a primary node for generating amides and esters, which dramatically alters the compound's lipophilicity and target selectivity, shifting its profile from kinase inhibition to G-protein coupled receptor (GPCR) modulation.

Polypharmacology: Primary Biological Targets

Kinase Inhibition & Hepatocellular Carcinoma (HCC)

Derivatives of the pyrimidinyl-aminothiazole scaffold have demonstrated profound efficacy in oncology, particularly against refractory cancers like Hepatocellular Carcinoma (HCC). By acting as multi-targeted tyrosine kinase inhibitors (TKIs), these compounds disrupt oncogenic signaling aberrations. For instance,1[1]. The structural analogs of the 4-carboxylic acid, such as its esterified counterparts, exhibit sub-micromolar potency and high selectivity indices, driving cell cycle arrest and apoptosis in tumor microenvironments.

Allosteric Modulation of mGluR5

Beyond oncology, the amidation of the C4-carboxylic acid shifts the scaffold's affinity toward the central nervous system. Specifically,2[2]. By binding allosterically to the transmembrane domain of mGluR5, these compounds block glutamate-dependent signal transduction, offering therapeutic avenues for acute and chronic neurological disorders, including anxiety and neuropathic pain[3].

Fig 1: Polypharmacological signaling pathways modulated by the 2-aminothiazole scaffold.

Quantitative Structure-Activity Relationship (QSAR) Data

The biological efficacy of the 2-(Pyrimidin-2-ylamino)-1,3-thiazole core varies significantly based on the C4 substitution. The table below synthesizes the quantitative data across different therapeutic targets.

| Derivative / Structural Analog | Primary Target | Therapeutic Indication | Potency (IC50 / EC50) | Source |

| Isopropyl 4-(pyrazin-2-yl)-2-(pyrimidin-2-ylamino)thiazole-5-carboxylate | Multi-Kinase (RTKs) | Hepatocellular Carcinoma (HCC) | EC50 = 0.11 μM | [1] |

| 2-Methyl-5-(pyrimidin-2-ylamino)-thiazole-4-carboxylic acid amides | mGluR5 Receptor | Neurological Disorders (Anxiety/Pain) | Low Nanomolar (Typical) | [2],[3] |

| Unsubstituted 2-Aminothiazole core derivatives | Carbonic Anhydrase (hCA I/II) | Glaucoma / Diuretics | IC50 = 39.16 – 198.04 μM | [4] |

Note: Recent analytical innovations have also enabled the5[5], allowing for high-throughput screening without the need to separate unbound analytes.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in causality—explaining why specific experimental choices are made when handling highly conjugated, planar molecules like 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid.

High-Throughput TR-FRET Kinase Profiling

Standard luminescence assays are often disrupted by the auto-fluorescence of aromatic thiazole compounds. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to bypass this interference.

Step-by-Step Protocol:

-

Compound Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Perform a 3-fold serial dilution in DMSO. Causality: The planar nature of the scaffold makes it highly hydrophobic; maintaining it in 100% DMSO until the final assay step prevents aggregation and false-negative readouts.

-

Enzyme Incubation: Transfer 100 nL of the serially diluted compound to a 384-well low-volume plate. Add 5 μL of the target kinase (e.g., CDK2) suspended in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Causality: DTT maintains the redox state of the kinase's catalytic cysteines, while Brij-35 prevents the lipophilic compound from adsorbing to the microplate walls.

-

Reaction Initiation: Add 5 μL of ATP/Substrate mix. Causality: ATP must be added at its apparent Km concentration for the specific kinase. This balances the assay's sensitivity to ATP-competitive hinge binders (like our pyrimidine scaffold) while maintaining a robust signal window. Incubate for 60 minutes at room temperature.

-

TR-FRET Detection: Add 10 μL of detection buffer containing EDTA, a Europium-labeled anti-phospho antibody, and an APC-conjugated tracer. Causality: EDTA immediately chelates Mg2+, stopping the kinase reaction. The long emission half-life of Europium allows for a time-delayed measurement (e.g., 50 μs delay), completely filtering out the short-lived auto-fluorescence of the thiazole compound.

-

Data Analysis: Calculate the FRET ratio (Emission 665 nm / Emission 615 nm) and fit the data to a four-parameter logistic curve to determine the IC50.

Fig 2: High-throughput TR-FRET kinase assay workflow for evaluating IC50.

3D Spheroid Viability Assay for HCC

To accurately assess the anti-HCC activity of the scaffold, 2D monolayer cultures are insufficient. We employ a 3D spheroid model to recapitulate the hypoxic tumor microenvironment and evaluate true drug penetration.

Step-by-Step Protocol:

-

Cell Seeding: Seed HuH7 or HepG2 cells at 1,000 cells/well in a 96-well Ultra-Low Attachment (ULA) round-bottom plate. Centrifuge at 200 x g for 5 minutes. Causality: The ULA surface prevents cellular adhesion to the plastic, forcing the cells to aggregate and secrete their own extracellular matrix, forming a dense 3D spheroid over 72 hours.

-

Compound Dosing: Carefully replace 50% of the media with media containing the diluted thiazole compound. Incubate for 72 hours. Causality: A prolonged 72-hour exposure is strictly required to allow the compound to diffuse through the dense outer layers of the spheroid and accurately assess apoptotic induction rather than transient cytostasis.

-

Luminescent Detection: Add an equal volume of CellTiter-Glo® 3D Reagent. Shake vigorously for 5 minutes and incubate in the dark for 25 minutes. Causality: Standard viability reagents fail to penetrate 3D structures. The 3D-optimized reagent contains highly concentrated lytic detergents that completely disintegrate the microtissue, releasing intracellular ATP to drive a proportional luciferase reaction.

-

Quantification: Measure luminescence and normalize to vehicle-treated controls to determine the EC50.

Conclusion

The 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid scaffold is a masterclass in rational drug design. By leveraging its rigid geometry and specific hydrogen-bonding capabilities, researchers can direct its biological activity toward diverse targets—ranging from oncogenic kinases in hepatocellular carcinoma to allosteric GPCR sites in the central nervous system. Mastery of the chemical modifications at the C4 position, coupled with rigorous, artifact-free screening protocols, is essential for unlocking the full therapeutic potential of this pharmacophore.

References

- WO2006074884A1 - Thiazole-4-carboxamide derivatives as mglur5 antagonists Source: Google Patents URL

- WO 2006/074884 A1 (Alternate Publication)

- Benzylidene-indolinones are Effective as Multi-targeted Kinase Inhibitor Therapeutics Against Hepatocellular Carcinoma Source: ResearchGate URL

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance Source: ResearchGate URL

- Source: European Patent Office (EPO)

Sources

Stability and Storage Dynamics of 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic Acid: A Comprehensive Technical Guide

As a Senior Application Scientist, I frequently encounter challenges regarding the stability of highly functionalized heterocyclic building blocks. 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid is a critical intermediate and fragment heavily utilized in the synthesis of advanced targeted therapeutics, including tyrosine kinase inhibitors (e.g., Dasatinib analogs)[1] and novel anti-tubercular agents targeting the β-ketoacyl-ACP synthase mtFabH[2].

However, the very structural features that make this compound biologically valuable—the electron-rich aminothiazole core and the reactive C4-carboxylic acid—render it highly susceptible to environmental degradation. This whitepaper provides an in-depth, mechanistically grounded guide to the degradation pathways, optimal storage parameters, and self-validating analytical protocols required to maintain the integrity of this compound.

Structural Vulnerabilities & Mechanistic Degradation

To understand how to store a compound, we must first understand how it breaks down. The degradation of 2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid is not random; it is driven by specific thermodynamic and photochemical vulnerabilities inherent to the 2-aminothiazole-4-carboxylic acid scaffold.

The Photolytic Decarboxylation Pathway

The primary mode of degradation for this class of compounds is UV-induced photolysis. Recent infrared matrix isolation studies on the parent scaffold, 2-aminothiazole-4-carboxylic acid (ACA), have definitively mapped this pathway[3].

Causality: The electron-withdrawing nature of the adjacent thiazole nitrogen and sulfur atoms weakens the C4-carboxyl bond. When subjected to UV excitation, the molecule undergoes an immediate, barrierless decarboxylation as the first step of photolysis, releasing CO₂ and yielding the 2-(pyrimidin-2-ylamino)thiazole intermediate[3].

Following decarboxylation, the resulting thiazole ring becomes highly unstable under continued photonic stress. It undergoes complex ring-opening reactions via either CS–CN or CS–CC bond cleavage. This generates reactive biradicals that eventually resolve into carbodiimides, thiirene derivatives, and cyanamide[3].

Figure 1: Mechanistic degradation pathway of 2-aminothiazole-4-carboxylic acid derivatives under UV/thermal stress.

Hydrolytic and Oxidative Vulnerabilities

Beyond photolysis, the compound's stability is highly pH-dependent[4]. In the presence of ambient moisture and oxygen, the electron-rich pyrimidin-2-ylamino group can undergo slow N-oxidation, while localized pH shifts from absorbed water can catalyze premature hydrolysis of the carboxylic acid moiety.

Optimal Storage & Handling Parameters

Based on the elucidated degradation mechanisms, standard ambient storage is insufficient. To arrest the photolytic and oxidative pathways, the following strict storage parameters must be implemented[5][6]:

| Storage Variable | Required Parameter | Mechanistic Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Suppresses the kinetic energy required for thermal decarboxylation of the C4-carboxyl group. |

| Light Exposure | Absolute Darkness | Prevents the primary UV-induced photolysis pathway and subsequent thiazole ring-opening[3]. |

| Atmosphere | Inert Gas (Argon or N₂) | Eliminates oxidative degradation of the electron-rich aminothiazole core and pyrimidine nitrogens[5]. |

| Moisture | Desiccated (<10% RH) | Prevents water-catalyzed localized pH shifts that accelerate degradation[4]. |

Experimental Protocol: Self-Validating Stability Testing

To empirically verify the shelf-life of your specific batch, you must employ a stability-indicating analytical method. The following LC-MS/MS protocol is designed as a self-validating system : it inherently controls for atmospheric and matrix variables, ensuring that any observed degradation is strictly attributable to the tested stressor.

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions (Inert Atmosphere)

-

Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol under a steady stream of Argon.

-

Causality: Why Argon? The electron-rich aminothiazole ring is susceptible to oxidation in solution. By isolating the atmospheric variable, the protocol ensures that subsequent photolytic degradation data is not confounded by baseline oxidation.

Step 2: Execution of Forced Degradation (Self-Validating Setup)

-

Action: Aliquot the stock into three distinct LC vials:

-

Vial A (Control): Amber vial, wrapped in foil, stored at 4°C.

-

Vial B (Thermal Stress): Clear vial, wrapped in foil, heated to 60°C for 24 hours.

-

Vial C (Photolytic Stress): Clear vial, exposed to broad-spectrum UV light (254 nm and 365 nm) for 24 hours.

-

-

Causality: The inclusion of Vial A acts as the internal baseline. If Vial A shows degradation, your solvent is contaminated or your injection port is too hot, invalidating the run. This makes the assay self-correcting.

Step 3: LC-MS/MS Quantification

-

Action: Inject 2 µL of each sample onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

-

Detection: Monitor the parent mass [M+H]+ and specifically scan for the decarboxylated fragment [M−CO2+H]+ in positive electrospray ionization (ESI+) mode.

Figure 2: Self-validating analytical workflow for stability indicating LC-MS/MS assays.

Quantitative Stability Metrics

Based on forced degradation profiles of structurally homologous 2-aminothiazole-4-carboxylic acid derivatives[3][7], the expected quantitative stability metrics are summarized below. These metrics serve as a benchmarking tool for quality control during drug development workflows.

| Storage Condition | Temperature | Light Exposure | Expected Half-Life ( t1/2 ) | Primary Degradant Identified |

| Optimal | 2–8°C | Dark | > 24 months | None (Stable) |

| Ambient | 25°C | Dark | ~ 6-12 months | Trace Oxidation Products |

| Photolytic Stress | 25°C | UV/Vis | < 48 hours | Decarboxylated Intermediate |

| Thermal Stress | 60°C | Dark | < 14 days | Decarboxylated Intermediate |

Conclusion

The utility of 2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid in generating high-value pharmaceutical assets is undeniable. However, its chemical architecture demands rigorous handling. By understanding that UV exposure triggers an immediate, irreversible decarboxylation cascade, and by implementing strict refrigerated, dark, and inert storage conditions, researchers can completely arrest this degradation pathway. Employing self-validating analytical protocols ensures that the integrity of this critical building block is maintained from the stockroom to the reactor.

References

-

UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules Source: MDPI Molecules (2025) URL:[Link]

-

Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH Source: PLOS One (2009) URL:[Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib Source: Semantic Scholar (ARKIVOC) URL:[Link]

-

Plasma Persistence of 2-Aminothiazoline-4-Carboxylic Acid in Rat System Determined by Liquid Chromatography Tandem Mass Spectrometry Source: South Dakota State University (Open PRAIRIE) URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetic acid | 1219828-13-3 [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. openprairie.sdstate.edu [openprairie.sdstate.edu]

A Predictive Spectroscopic and Structural Analysis of 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic and structural characteristics of 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid. In the absence of comprehensive published experimental data for this specific molecule, this document synthesizes information from analogous structures, including 2-aminopyrimidine and derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, to construct a robust, data-driven predictive model of its spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development by offering a foundational understanding of the molecule's expected behavior under standard analytical techniques. We will delve into predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causal relationships behind these predictions. Each section includes a generalized experimental protocol to provide a self-validating framework for future empirical studies.

Introduction and Molecular Structure

2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry, combining the structural features of a pyrimidine, a secondary amine linker, and a thiazole-4-carboxylic acid scaffold. These individual moieties are prevalent in a wide range of biologically active molecules. A thorough understanding of the spectroscopic properties of the title compound is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems.

The structure, presented below, features a thiazole ring substituted at the 2-position with a pyrimidin-2-ylamino group and at the 4-position with a carboxylic acid. The electronic interplay between the electron-deficient pyrimidine ring and the electron-rich thiazole ring, mediated by the amino bridge, is expected to significantly influence the spectroscopic characteristics of the molecule.

Unlocking Therapeutic Potential: A Technical Guide to 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic Acid and Its Derivatives

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: The Versatile Scaffold of 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic Acid

The 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid core structure represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity for molecular recognition across a diverse range of biological targets. Its inherent structural features, including hydrogen bond donors and acceptors, a planar aromatic system, and sites for chemical modification, allow for the generation of derivatives with high affinity and specificity. This technical guide provides a comprehensive overview of the most promising therapeutic targets for this class of compounds, delving into the underlying mechanisms of action, providing quantitative data for key derivatives, and outlining detailed experimental protocols for target validation. The primary, well-documented therapeutic avenues for this scaffold are kinase inhibition, Retinoid X Receptor alpha (RXRα) antagonism, and Metallo-β-lactamase (MBL) inhibition, each with significant implications for oncology, infectious diseases, and beyond.

I. Kinase Inhibition: A Dominant Modality in Oncology

The pyrimidine and thiazole rings are common features in numerous FDA-approved kinase inhibitors. It is therefore unsurprising that derivatives of 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid have demonstrated potent inhibitory activity against key kinases implicated in cancer progression, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).

A. VEGFR-2: Targeting Angiogenesis

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1]

Derivatives of the 2-(pyrimidinylamino)-1,3-thiazole scaffold have been shown to be potent inhibitors of VEGFR-2 kinase activity.[3] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain and preventing the phosphorylation of VEGFR-2 and subsequent downstream signaling.

| Compound Scaffold | Target | IC50 (nM) | Reference |

| Nicotinamide-based derivatives | VEGFR-2 | 60.83 - 129.30 | [4] |

| bis([5][6][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives | VEGFR-2 | 3.7 - 71.6 | [8] |

| Piperazinylquinoxaline-based derivatives | VEGFR-2 | 190 - 600 | [9] |

This protocol outlines the measurement of VEGFR-2 kinase activity by quantifying the amount of ADP produced during the phosphorylation of a substrate.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by measuring ADP production.[5][10] The reaction is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate the remaining ATP. Second, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP concentration.[11][12][13]

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

Kinase Assay Buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid derivative)

-

96-well white opaque plates

Procedure:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Create a serial dilution of the test compound in kinase assay buffer.

-

To each well of a 96-well plate, add 5 µL of the test compound dilution. For positive and negative controls, add 5 µL of assay buffer with and without the kinase, respectively.

-

Add 10 µL of a mixture of the VEGFR-2 enzyme and substrate to each well, except for the negative control.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for VEGFR-2 Inhibition Assay.

B. CDK4/6: Halting Aberrant Cell Cycle Progression

CDK4 and CDK6 are serine/threonine kinases that, in complex with cyclin D, regulate the G1-S phase transition of the cell cycle.[7][14] A primary substrate of the CDK4/6-cyclin D complex is the retinoblastoma protein (Rb).[15] Phosphorylation of Rb by CDK4/6 leads to its inactivation and the release of E2F transcription factors, which then activate the transcription of genes required for DNA synthesis and cell cycle progression.[3][7] In many cancers, the CDK4/6-cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[14]

The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold has been identified as a highly potent and selective inhibitor of CDK4/6.[13][16][17][18] These inhibitors function by competing with ATP for the kinase active site, thereby preventing the phosphorylation of Rb and inducing G1 cell cycle arrest.[3]

| Compound Scaffold | Target | IC50 (nM) | GI50 (nM) | Reference |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | CDK4/6 | 30 / 4 | 38 - 681 | [18] |

| 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine | CDK9/CDK2 | 1-6 (Ki) | 30 - 930 | [17] |

| N4-(Substituted thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-diamine | CDK2/CDK9 | 4 / 9 | 462 | [16] |

This protocol describes the detection of phosphorylated Rb (a downstream marker of CDK4/6 activity) in cancer cells treated with a test compound.

Principle: Western blotting is used to separate proteins by size via gel electrophoresis, transfer them to a solid support, and detect a specific protein of interest using antibodies.[1][14][15][19][20] To assess CDK4/6 inhibition, the level of phosphorylated Rb (at Ser780, a CDK4/6-specific site) is measured. A decrease in phospho-Rb indicates successful target engagement by the inhibitor.

Materials:

-

Cancer cell line (e.g., MV4-11)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Rb (Ser780), anti-total-Rb, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for 24 hours.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Rb (Ser780) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe for total Rb and a loading control (e.g., GAPDH) to ensure equal protein loading.

Caption: CDK4/6-Rb Signaling Pathway and Inhibition.

II. Retinoid X Receptor Alpha (RXRα) Antagonism: A Novel Approach in Cancer Therapy

RXRα is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[21][22] It plays a crucial role in various physiological processes by forming heterodimers with other nuclear receptors, thereby regulating gene expression.[22] Dysregulation of RXRα function has been implicated in the development of cancer.[21][23]

Derivatives based on the (pyrimidin-2-ylamino)benzoyl scaffold have been identified as novel RXRα antagonists.[21][23][24] These compounds inhibit the transactivation of RXRα induced by its natural ligand, 9-cis-retinoic acid.[21][23] The antagonistic activity of these compounds can lead to the induction of apoptosis in cancer cells.[23][24]

| Compound Scaffold | Assay | EC50 (µM) | IC50 (µM) | Reference |

| (pyrimidin-2-ylamino)benzoyl derivative (6A) | RXRα antagonist activity | 1.68 | - | [21][23] |

| (pyrimidin-2-ylamino)benzoyl derivative (6A) | Anti-proliferative (HepG2, A549) | - | < 10 | [21][23] |

This protocol describes a cell-based assay to screen for RXRα antagonists.

Principle: This assay utilizes engineered mammalian cells that stably express human RXRα and contain a luciferase reporter gene under the control of an RXRα-responsive promoter.[6][7] When an agonist binds to RXRα, it activates the transcription of the luciferase gene, leading to the production of light upon addition of a substrate. An antagonist will compete with the agonist, thereby reducing luciferase expression and the luminescent signal.[23]

Materials:

-

RXRα reporter cell line (e.g., from INDIGO Biosciences)

-

Cell culture and assay media

-

9-cis-Retinoic Acid (RXRα agonist)

-

Test compound

-

Luciferase detection reagent

-

96-well white opaque cell culture plates

Procedure:

-

Thaw and seed the RXRα reporter cells in a 96-well plate according to the manufacturer's protocol.

-

Prepare a solution of the agonist, 9-cis-Retinoic Acid, at a concentration that gives approximately 80% of the maximum signal (e.g., EC80).

-

Prepare serial dilutions of the test compound.

-

To the appropriate wells, add the test compound dilutions followed by the EC80 concentration of 9-cis-Retinoic Acid.

-

Include control wells with cells treated with the agonist alone (positive control) and cells with no treatment (negative control).

-

Incubate the plate for 22-24 hours at 37°C in a CO2 incubator.

-

Add the luciferase detection reagent to each well.

-

After a 15-minute incubation at room temperature, measure the luminescence.

-

Calculate the percent antagonism for each concentration of the test compound and determine the EC50 value.

Caption: Mechanism of RXRα Antagonist Reporter Assay.

III. Metallo-β-lactamase (MBL) Inhibition: Combating Antibiotic Resistance

Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last resort for treating serious bacterial infections. These enzymes utilize zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them ineffective. The 2-aminothiazole-4-carboxylic acid scaffold has been identified as a potent, broad-spectrum inhibitor of MBLs. These inhibitors are designed to mimic the binding of the hydrolyzed carbapenem product in the MBL active site.

Quantitative data for specific 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid derivatives as MBL inhibitors is not yet widely published in the provided search results. The data below is for the broader class of 2-aminothiazole-4-carboxylic acids.

| Compound Scaffold | Target MBLs | Activity | Reference |

| 2-Aminothiazole-4-carboxylic acids | B1, B2, B3 MBLs | Potent inhibition, restores Meropenem activity | |

| 1,2,4-triazole-3-thione derivatives | IMP, VIM, NDM | Good activity against VIM-2 |

This protocol describes a spectrophotometric assay to measure the inhibition of MBL activity.

Principle: Nitrocefin is a chromogenic cephalosporin that undergoes a distinct color change from yellow to red upon hydrolysis of its β-lactam ring by an MBL.[3] The rate of this color change, measured by the increase in absorbance at 490 nm, is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of nitrocefin hydrolysis will decrease.[3]

Materials:

-

Purified MBL (e.g., NDM-1, VIM-2)

-

Nitrocefin

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

Test compound

-

96-well clear microplate

-

Spectrophotometer plate reader

Procedure:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Create serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions to the appropriate wells. Include a "no inhibitor" control.

-

Add the MBL enzyme solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the nitrocefin substrate solution to all wells.

-

Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

Determine the initial reaction velocity for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time plot.

-

Calculate the percent inhibition for each concentration and determine the IC50 value.

Caption: Workflow for MBL Inhibition Assay.

Conclusion

The 2-(Pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutics. Its derivatives have demonstrated potent and specific activities against a range of high-value targets in oncology and infectious disease. This guide has provided a technical foundation for researchers and drug development professionals to explore the potential of this chemical series further. The detailed protocols and mechanistic insights serve as a starting point for the identification and validation of new drug candidates based on this promising molecular architecture.

References

-

Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. (URL: [Link])

-

Human Retinoid X Receptor Alpha - Indigo Biosciences. (URL: [Link])

-

Targeting Cell Cycle Progression: CDK4/6 Inhibition in Breast Cancer | OncLive. (URL: [Link])

-

CDK4: a master regulator of the cell cycle and its role in cancer - PMC. (URL: [Link])

-

HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - NCBI - NIH. (URL: [Link])

-

Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - ACS Publications. (URL: [Link])

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (URL: [Link])

-

Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... - ResearchGate. (URL: [Link])

-

Targeting dysregulation of the cyclin d-cdk4/6-ink4-rb pathway - MedCrave online. (URL: [Link])

-

General Protocol for Western Blotting - Bio-Rad. (URL: [Link])

-

Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed. (URL: [Link])

-

ADP-Glo™ Max Assay - プロメガ. (URL: [Link])

-

Identification of a New RXRα Antagonist Targeting the Coregulator-Binding Site | ACS Medicinal Chemistry Letters. (URL: [Link])

-

ADP-Glo™ Kinase Assay - プロメガ. (URL: [Link])

-

Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PubMed. (URL: [Link])

-

Promega ADP-Glo kinase assay | BMG LABTECH. (URL: [Link])

-

Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (URL: [Link])

-

Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. (URL: [Link])

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (URL: [Link])

-

Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC. (URL: [Link])

-

Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - Taylor & Francis. (URL: [Link])

-

Full article: Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - Taylor & Francis. (URL: [Link])

-

Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC. (URL: [Link])

-

CDK4/6 inhibitors: a brief overview and prospective research directions - PMC. (URL: [Link])

-

β-Lactamases: Sequence, Structure, Function, and Inhibition - MDPI. (URL: [Link])

-

Discovery of new VEGFR-2 inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC. (URL: [Link])

-

New series of VEGFR-2 inhibitors and apoptosis enhancers | DDDT - Dove Medical Press. (URL: [Link])

-

Discovery of new VEGFR-2 inhibitors based on bis([5][6][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC. (URL: [Link])

Sources

- 1. Western Blot Protocol | R&D Systems [rndsystems.com]

- 2. imtm.cz [imtm.cz]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. ADP-Glo™ Max Assay [worldwide.promega.com]

- 9. ADP-Glo™ Kinase Assay [promega.jp]

- 10. promega.com [promega.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 16. bio-rad.com [bio-rad.com]

- 17. laccei.org [laccei.org]

- 18. Identification of a New RXRα Antagonist Targeting the Coregulator-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. content.abcam.com [content.abcam.com]

- 22. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. nitrocefin.com [nitrocefin.com]

The Emergence of 2-Arylthiazolidine-4-Carboxylic Acid Amides as Potent Cytotoxic Agents: A Technical Guide

Abstract

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of medicinal chemistry. Within this landscape, the thiazolidine scaffold has emerged as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This technical guide delves into the discovery and development of a promising class of cytotoxic agents: 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs). We will provide an in-depth exploration of their synthesis, a detailed protocol for evaluating their cytotoxic effects, a comprehensive analysis of their structure-activity relationships (SAR), and an overview of their proposed mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative cancer therapeutics.

Introduction: The Rationale for Thiazolidine-Based Drug Discovery

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel chemotherapeutic strategies to overcome challenges such as drug resistance and off-target toxicity.[4][5] Heterocyclic compounds are fundamental to modern drug design, with the thiazolidine nucleus being a particularly versatile pharmacophore.[6][7] Thiazolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9]

The 2-arylthiazolidine-4-carboxylic acid amide scaffold, in particular, has garnered significant attention as a promising class of cytotoxic agents.[10][11] These compounds have shown potent growth-inhibitory activity against various cancer cell lines, including those of the prostate, melanoma, and breast.[10][12][13] This guide will provide a comprehensive overview of the key aspects of ATCAA discovery and preclinical evaluation.

Synthesis and Characterization of 2-Arylthiazolidine-4-Carboxylic Acid Amides

The synthesis of 2-arylthiazolidine-4-carboxylic acid amides is a multi-step process that begins with the condensation of L-cysteine with a substituted benzaldehyde.[7][10] This is followed by protection of the secondary amine, coupling with a desired amine to form the amide, and subsequent deprotection.

General Synthetic Scheme

A widely adopted synthetic route for preparing ATCAAs is outlined below.[10][14] This method allows for the generation of a diverse library of compounds by varying the substituted benzaldehyde and the amine used in the coupling reaction.

Caption: General workflow for the synthesis of 2-arylthiazolidine-4-carboxylic acid amides.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of a 2-arylthiazolidine-4-carboxylic acid amide derivative:

Step 1: Synthesis of 2-Arylthiazolidine-4-carboxylic Acid

-

To a solution of L-cysteine (1.0 eq) in a 3:1 mixture of ethanol and water, add the desired substituted benzaldehyde (1.0 eq).

-

Stir the reaction mixture at room temperature for 24 hours.[7]

-

The resulting precipitate is filtered, washed with diethyl ether, and dried to yield the 2-arylthiazolidine-4-carboxylic acid.[14]

Step 2: N-Boc Protection

-

Suspend the 2-arylthiazolidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base like triethylamine (1.2 eq).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction mixture to isolate the N-Boc protected intermediate.[10]

Step 3: Amide Coupling

-

Dissolve the N-Boc protected intermediate (1.0 eq), the desired amine (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) in an anhydrous solvent like dichloromethane.[7][10]

-

Stir the reaction mixture at room temperature overnight.

-

Purify the crude product by column chromatography to obtain the protected amide.

Step 4: Deprotection

-

Dissolve the protected amide in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 25% TFA).[10]

-

Stir the reaction at room temperature for 1-2 hours.

-